molecular formula C7H4ClF3O3S B2422203 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride CAS No. 1261738-71-9

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride

Cat. No.: B2422203
CAS No.: 1261738-71-9
M. Wt: 260.61
InChI Key: VOTJGRDHBFBSCU-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride serving as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring both sulfonyl chloride and difluoromethoxy functional groups, makes it a valuable electrophile and synthetic intermediate for constructing sulfonamides, sulfonate esters, and other complex molecules . The difluoromethoxy (OCF2H) group is of particular interest in drug discovery . It is known to act as a hydrogen bond donor and is often used as a bioisostere for labile functional groups like alcohols and thiols. Incorporating this group can favorably modulate a compound's lipophilicity, metabolic stability, and membrane permeability, making it a key feature in the design of active pharmaceutical ingredients (APIs) . Researchers can utilize this sulfonyl chloride to introduce these properties into target molecules via nucleophilic substitution reactions, notably with amines to create sulfonamide derivatives. This compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or personal use. Researchers should handle this material with appropriate safety precautions, as sulfonyl chlorides are typically moisture-sensitive and corrosive .

Properties

IUPAC Name

3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-5(9)6(3-4)14-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTJGRDHBFBSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride typically involves the introduction of the difluoromethoxy group and the sulfonyl chloride group onto a fluorobenzene ring. One common method involves the reaction of this compound with appropriate reagents under controlled conditions. For instance, the difluoromethoxy group can be introduced via nucleophilic substitution reactions, while the sulfonyl chloride group can be added through sulfonylation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating .

Major Products

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .

Biological Activity

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is a synthetic organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a sulfonyl chloride group. Its molecular formula is C7H4ClF2O3SC_7H_4ClF_2O_3S, with an average molecular weight of approximately 242.63 Da. The presence of these functional groups imparts significant reactivity and potential biological activity, making it a valuable compound in various scientific fields, particularly medicinal chemistry.

The biological activity of this compound primarily stems from its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows the compound to form covalent bonds with various biological targets, including enzymes and proteins, thereby influencing their activity and function. The compound has been studied for its potential to inhibit specific enzymes involved in cellular processes, which may lead to therapeutic applications in treating diseases related to abnormal cellular signaling pathways.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising biological activities, including:

  • Antimicrobial Properties : Some studies have shown that derivatives can effectively combat bacterial and fungal infections.
  • Anticancer Activity : Preliminary investigations suggest potential efficacy against various cancer cell lines, indicating that these compounds could serve as lead structures for developing new anticancer agents.
  • Neurological Applications : The compound's ability to interact with neurodegenerative disease pathways has been explored, particularly in relation to α-synuclein aggregation associated with conditions like Parkinson's disease .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that sulfonamide derivatives synthesized from this compound showed significant cytotoxic effects on human cancer cell lines. These findings suggest that modifications of the sulfonyl chloride can enhance anticancer properties through targeted enzyme inhibition.
  • Enzyme Inhibition : Research focusing on the inhibition of ribonucleoside diphosphate reductase by derivatives of this compound indicated a correlation between structural modifications and enhanced inhibitory activity, providing insights into the design of more effective therapeutic agents .
  • Neuroprotective Effects : Investigations into the neuroprotective capabilities of this compound revealed its potential in mitigating the toxic effects associated with protein misfolding and aggregation in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds highlights its distinct properties:

Compound NameStructural FeaturesUnique Properties
4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chlorideSimilar sulfonyl chloride groupDifferent positioning of functional groups affects reactivity
3-(Difluoromethoxy)benzenesulfonyl chlorideLacks additional fluorine atomVariations in substituents influence biological activity
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chlorideContains difluoromethoxy and sulfonyl groupsPositioning influences chemical reactivity

This table illustrates how variations in functional groups and their positions can significantly influence the reactivity and biological activity of sulfonyl chlorides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride?

  • Methodology : The compound is typically synthesized via chlorosulfonation of the corresponding benzene derivative. For example, a benzenesulfonic acid precursor can react with thionyl chloride (SOCl₂) under reflux to form the sulfonyl chloride group. This method is analogous to the synthesis of 4-(difluoromethoxy)benzoyl chloride, where SOCl₂ is used to convert carboxylic acids to acyl chlorides .
  • Key Considerations : Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group. Monitor reaction progress via TLC or NMR to confirm completion.

Q. How can I purify this compound to achieve high yields?

  • Methodology : Purification is often achieved by vacuum distillation or recrystallization. For instance, similar sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) are distilled under reduced pressure (2 mm Hg, 95–96°C) to isolate the product .
  • Key Considerations : Avoid prolonged exposure to moisture. Store purified samples under inert gas (e.g., N₂) in airtight containers to prevent decomposition.

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The sulfonyl chloride group reacts with amines to form sulfonamides, a common pharmacophore in drug design. For example, derivatives of 4-(difluoromethoxy)benzenesulfonamide are used as intermediates in synthesizing PCSK9 inhibitors .
  • Key Considerations : Optimize reaction stoichiometry (typically 1:1.2 molar ratio of amine to sulfonyl chloride) in aprotic solvents like THF or DCM.

Advanced Research Questions

Q. How can competing side reactions be mitigated during nucleophilic substitutions with this sulfonyl chloride?

  • Methodology : Control reaction temperature (0–5°C) to suppress hydrolysis and use catalytic bases (e.g., NaH) to enhance nucleophilic attack. For example, condensation reactions with pyridinylamines in THF/NaH systems minimize side product formation .
  • Key Considerations : Pre-activate amines by deprotonation before adding the sulfonyl chloride. Monitor pH to avoid excessive acidity, which promotes hydrolysis.

Q. What analytical techniques resolve discrepancies in NMR data for derivatives of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (e.g., HSQC, HMBC) to assign complex splitting patterns caused by fluorine atoms. Cross-validate with X-ray crystallography for ambiguous structures, as demonstrated in studies of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
  • Key Considerations : Deuterated solvents (e.g., CDCl₃) are preferred for NMR analysis to avoid interference from residual protons.

Q. How does the difluoromethoxy group influence the stability of sulfonamide derivatives under physiological conditions?

  • Methodology : Perform accelerated stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4). Compare degradation rates with non-fluorinated analogs. The difluoromethoxy group enhances metabolic stability by resisting enzymatic hydrolysis, as observed in fluorinated PCSK9 inhibitors .
  • Key Considerations : Use HPLC-MS to quantify degradation products. Adjust substituents (e.g., electron-withdrawing groups) to further stabilize the molecule.

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